1-(2,4,5-trifluorophenyl)propan-2-amine
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Overview
Description
1-(2,4,5-trifluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a propan-2-amine group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(2,4,5-trifluorophenyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,5-trifluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,4,5-trifluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: The resulting imine is then hydrogenated to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4,5-trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the desired reaction.
Scientific Research Applications
1-(2,4,5-trifluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4,5-trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-(2,4,5-trifluorophenyl)propan-2-amine can be compared with other similar compounds, such as:
1-(2,4-difluorophenyl)propan-2-amine: Lacks one fluorine atom, resulting in different chemical and biological properties.
1-(2,4,5-trifluorophenyl)ethan-2-amine: Has a shorter carbon chain, affecting its reactivity and applications.
1-(2,4,5-trifluorophenyl)butan-2-amine: Has a longer carbon chain, which can influence its solubility and interaction with biological targets.
The unique trifluoromethyl group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
910409-20-0 |
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Molecular Formula |
C9H10F3N |
Molecular Weight |
189.18 g/mol |
IUPAC Name |
1-(2,4,5-trifluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3 |
InChI Key |
QKVCEEJOYPBGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1F)F)F)N |
Purity |
95 |
Origin of Product |
United States |
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